2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated arylboronic ester derivative with a dimethylamino substituent. This compound combines a boronate ester group (Bpin) for Suzuki-Miyaura cross-coupling reactivity, electron-donating dimethylamino groups, and electron-withdrawing fluorine atoms. Such structural features make it valuable in medicinal chemistry, materials science, and sensing applications .
Properties
Molecular Formula |
C14H20BF2NO2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H20BF2NO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(18(5)6)12(17)11(9)16/h7-8H,1-6H3 |
InChI Key |
VOJXJSORYHFBDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N(C)C)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include other boronic acid derivatives, fluorinated aromatic compounds, and various substituted anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.
Biology
In biological research, the compound is used as a probe to study enzyme activities and interactions. Its fluorine atoms make it useful in fluorescence-based assays.
Medicine
In the medical field, the compound is explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved can vary depending on the biological or medical context.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 2,3-diF groups in the target compound introduce significant electron-withdrawing effects compared to non-fluorinated or mono-fluorinated analogs. This alters reactivity in cross-coupling reactions and may enhance stability against hydrolysis .
- Dimethylamino Group: The 4-NMe₂ group provides electron-donating resonance effects, creating a push-pull electronic structure that could improve charge transfer in fluorescence probes .
- Steric Effects : Bulkier substituents (e.g., NEt₂ in ) reduce reactivity in coupling reactions, whereas smaller groups (e.g., NMe₂) favor higher yields in Suzuki-Miyaura reactions .
Spectroscopic and Analytical Data
- ¹H NMR: The dimethylamino group in non-fluorinated analogs resonates at δ 2.95 ppm (singlet, 6H), while aromatic protons appear at δ 6.75–7.25 ppm . Fluorine substitution shifts aromatic protons upfield (e.g., δ 6.5–7.0 ppm in 2-F analogs) .
- ¹¹B NMR : Boron signals for Bpin derivatives appear at δ 22–31 ppm, consistent across analogs .
- Mass Spectrometry: Exact mass for the target compound (C₁₄H₁₉BF₂NO₂) is calculated as 298.14 g/mol, aligning with HRMS data for similar compounds .
Biological Activity
2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its unique structural features that include difluoro substitutions and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and other therapeutic applications.
- Molecular Formula : C14H20BF2NO2
- Molecular Weight : 283.12 g/mol
- CAS Number : 2673219-57-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dioxaborolane component can form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity and stability. The difluoro groups contribute to the compound's overall pharmacological profile by potentially increasing binding affinity to target proteins.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets:
-
Kinase Inhibition :
- Many studies have focused on small molecule inhibitors targeting receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. The compound's structure suggests it may interact with ATP-binding sites in kinases.
- For example, similar compounds have shown IC50 values in the low nanomolar range against specific kinases like EGFR and FGFR .
- Antitumor Activity :
Case Study 1: Kinase Inhibition
A study involving a series of N-aryl ureas indicated that modifications on the aryl ring significantly affected kinase selectivity and potency. The introduction of substituents akin to those found in this compound resulted in enhanced activity against FGFRs .
Case Study 2: Anticancer Properties
Research on related benzamide derivatives demonstrated their effectiveness as selective inhibitors of fibroblast growth factor receptors (FGFRs). These studies highlighted the importance of structural modifications in achieving desired biological effects .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | EGFR | TBD | Kinase Inhibitor |
| Related Compound A | FGFR | <10 | Antitumor |
| Related Compound B | PDGFR | <100 | Antitumor |
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
Q. Table 2: Reaction Optimization Parameters for Suzuki Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.02–0.05 eq. Pd(PPh₃)₄ | Increases to 75% |
| Temperature | 105°C (microwave) | Reduces time to 50 min |
| Boronate Equivalents | 1.3–2.0 eq. | Mitigates protodeboronation |
| Base | K₂CO₃ (2.0 eq.) in H₂O/DME (1:3 v/v) | Balances solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
